Gisadenafil besylate Gisadenafil besylate Gisadenafil is a phosphodiesterase 5 (PDE5) inhibitor (IC50 = 1.1 nM). It is 103-fold selective for PDE5 over PDE6 at 1.1 nM. Gisadenafil (2 mg/kg) restores the wild-type response to hypercapnia, increased cortical blood flow and dilation of small arteriols, in the GFAP-driven, doxycycline-inducible HIV-1 Tat transgenic (Tat-tg) mouse model of HIV-1 neuroinflammation.
Potent PDE5 inhibitor (IC50 = 1.23 nM). Shows >100-fold selectivity for PDE5 over PDE6. Orally bioavailable.
Brand Name: Vulcanchem
CAS No.: 334827-98-4
VCID: VC0004610
InChI: InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9)
SMILES: CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O
Molecular Formula: C29H39N7O8S2
Molecular Weight: 677.8 g/mol

Gisadenafil besylate

CAS No.: 334827-98-4

Cat. No.: VC0004610

Molecular Formula: C29H39N7O8S2

Molecular Weight: 677.8 g/mol

* For research use only. Not for human or veterinary use.

Gisadenafil besylate - 334827-98-4

CAS No. 334827-98-4
Molecular Formula C29H39N7O8S2
Molecular Weight 677.8 g/mol
IUPAC Name benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9)
Standard InChI Key STFRDYSZKVPPQF-UHFFFAOYSA-N
Isomeric SMILES CCC1=C2C(=NN1CCOC)C(=O)N=C(N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O
SMILES CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O
Canonical SMILES CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O

Gisadenafil besylate, also known as UK 369003, is a potent phosphodiesterase type 5 (PDE5) inhibitor. It is characterized by its high selectivity for PDE5 over other phosphodiesterase subtypes, such as PDE6, with a selectivity ratio exceeding 100-fold . This compound is orally bioavailable, making it suitable for various therapeutic applications.

Biological Activity

Gisadenafil besylate acts by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By preventing this degradation, gisadenafil besylate increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism is beneficial in conditions where enhanced blood flow is desired, such as erectile dysfunction .

TargetIC50Selectivity
PDE5A1.23 nM (or 3.6 nM)>100-fold over PDE6
PDE1A9.1 μMApproximately 2500-fold less potent than PDE5A

Clinical Development and Applications

Gisadenafil has been in phase II clinical trials for several conditions, including benign prostatic hyperplasia, chronic obstructive pulmonary disease, erectile dysfunction, and overactive bladder . The treatment-emergent adverse events reported during these trials include headache, myalgia, dyspepsia, and back pain, which are common side effects associated with PDE5 inhibitors .

Pharmacokinetics

Pharmacokinetic ParameterValueDosePopulation
Peak Plasma Concentration204.8 ng/mL1.43 mg/kgHealthy adults
Area Under the Curve (AUC)95.2 ng × h/mL1.43 mg/kgHealthy adults

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator